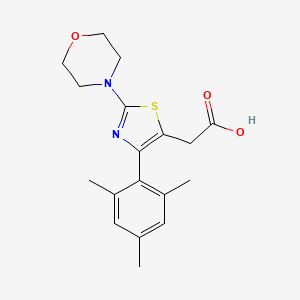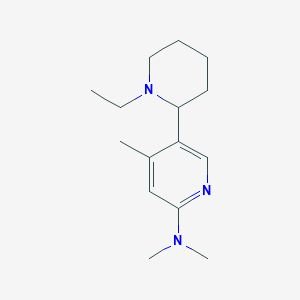
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to speed up the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine
- Piperidine derivatives
- Pyridine derivatives
Uniqueness
What sets 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine apart is its unique combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-11-16-15(17(3)4)10-12(13)2/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
XSFFTGFRXLXANK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


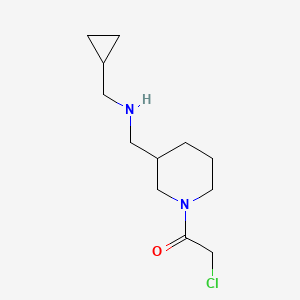


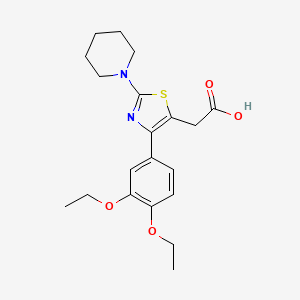
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)


![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)

![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
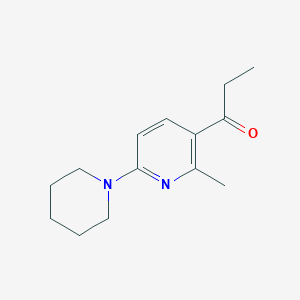
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)
